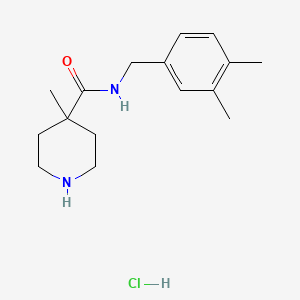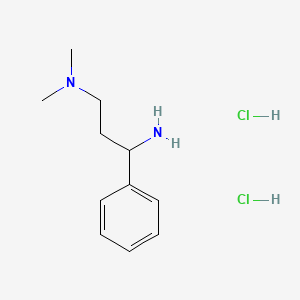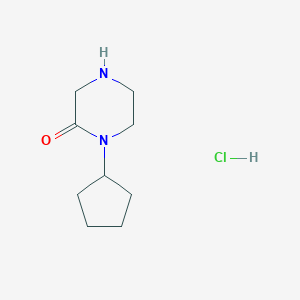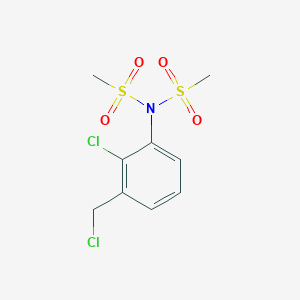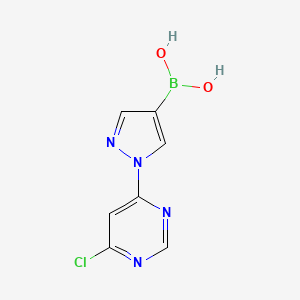![molecular formula C9H20ClNO2 B1421166 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride CAS No. 1185297-63-5](/img/structure/B1421166.png)
4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride
Vue d'ensemble
Description
“4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride” is a chemical compound with the empirical formula C9H19NO2 . It is a solid substance and is used in proteomics research .
Molecular Structure Analysis
The molecular weight of “4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride” is 209.72 . The InChI code is 1S/C9H19NO2.ClH/c1-11-6-7-12-8-9-2-4-10-5-3-9;/h9-10H,2-8H2,1H3;1H .
Physical And Chemical Properties Analysis
“4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride” is a solid substance . Its empirical formula is C9H19NO2 and its molecular weight is 209.72 .
Applications De Recherche Scientifique
Metabolic Activity in Obese Rats
Research has shown that certain compounds structurally related to 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride have an impact on metabolic activity in obese rats. For instance, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride has been found to reduce food intake and weight gain when administered chronically to obese rats (Massicot, Steiner, & Godfroid, 1985). Additionally, this compound also influences the satiety center, affecting feeding behavior and potentially addressing obesity-related issues in mice (Massicot, Thuillier, & Godfroid, 1984).
Antioxidant and Antimicrobial Potential
Novel compounds involving piperidine structures, such as 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, have been synthesized and found to exhibit promising antioxidant and antimicrobial activities. These compounds have demonstrated efficacy in biological assays, with specific analogues showing significant antioxidant and antimicrobial properties (Harini, Kumar, Peethambar, Rangaswamy, & Naik, 2014).
Pharmacological Characterization
Certain piperidine derivatives, such as AC-90179, have been characterized for their pharmacological profile, showing potential as selective serotonin receptor inverse agonists. These studies provide insights into the therapeutic potential of such compounds in treating conditions like psychosis (Vanover, Harvey, Son, Bradley, Kold, Makhay, Veinbergs, Spalding, Weiner, Andersson, Tolf, Brann, Hacksell, & Davis, 2004).
Synthesis and Biological Activities
Research into the synthesis and biological activities of various piperidine derivatives, including 2,6-diaryl-3-methyl-4-piperidones, has led to discoveries regarding their potential analgesic, local anaesthetic, and antifungal properties. This indicates the diverse pharmacological applications of piperidine-based compounds (Rameshkumar, Veena, Ilavarasan, Adiraj, Shanmugapandiyan, & Sridhar, 2003).
Energy Expenditure Stimulation
Similar compounds to 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride have been studied for their ability to stimulate energy expenditure in rats. This research could be indicative of potential applications in metabolic disorders and obesity treatment (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Safety And Hazards
Propriétés
IUPAC Name |
4-(2-methoxyethoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-11-6-7-12-8-9-2-4-10-5-3-9;/h9-10H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDDNNFKIUVBDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride | |
CAS RN |
1185297-63-5 | |
| Record name | Piperidine, 4-[(2-methoxyethoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



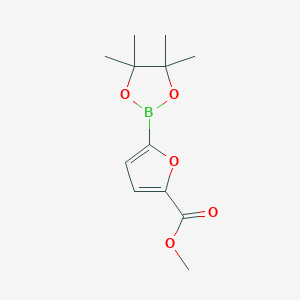
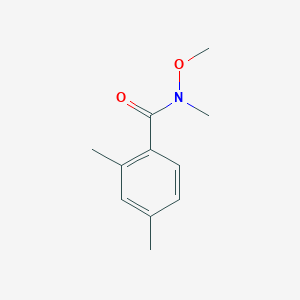
![3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1421087.png)
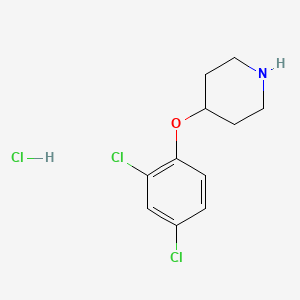
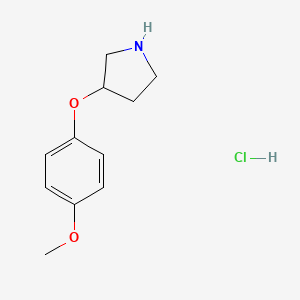
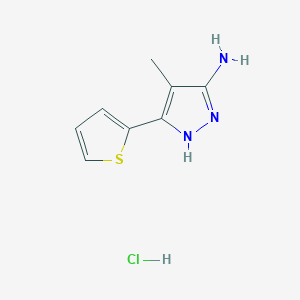
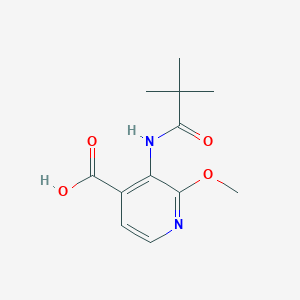
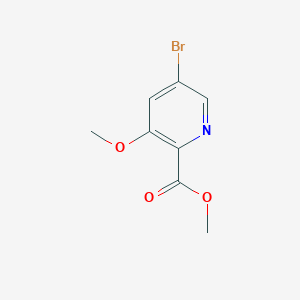
![1-Methyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1421095.png)
